molecular formula C8H15NS3 B14584289 (Hexyldisulfanyl)methyl thiocyanate CAS No. 61079-33-2

(Hexyldisulfanyl)methyl thiocyanate

Cat. No.: B14584289
CAS No.: 61079-33-2
M. Wt: 221.4 g/mol
InChI Key: KZHZAWHBFLIMII-UHFFFAOYSA-N
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Description

(Hexyldisulfanyl)methyl thiocyanate is an organic compound with the molecular formula C_8H_15NS_3 It is characterized by the presence of a thiocyanate group (-SCN) attached to a (hexyldisulfanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (hexyldisulfanyl)methyl thiocyanate typically involves the reaction of hexyl mercaptan with carbon disulfide and methyl iodide, followed by the addition of thiocyanate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the thiocyanate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Hexyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(Hexyldisulfanyl)methyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (hexyldisulfanyl)methyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the (hexyldisulfanyl)methyl group can undergo oxidation or reduction. These interactions can affect biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Methyldisulfanyl)methyl thiocyanate
  • (Ethyldisulfanyl)methyl thiocyanate
  • (Butyldisulfanyl)methyl thiocyanate

Comparison

(Hexyldisulfanyl)methyl thiocyanate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs like (methyldisulfanyl)methyl thiocyanate and (ethyldisulfanyl)methyl thiocyanate.

Properties

CAS No.

61079-33-2

Molecular Formula

C8H15NS3

Molecular Weight

221.4 g/mol

IUPAC Name

(hexyldisulfanyl)methyl thiocyanate

InChI

InChI=1S/C8H15NS3/c1-2-3-4-5-6-11-12-8-10-7-9/h2-6,8H2,1H3

InChI Key

KZHZAWHBFLIMII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCSC#N

Origin of Product

United States

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